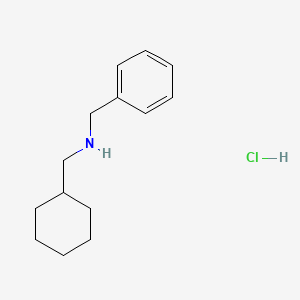

N-benzyl-1-cyclohexylmethanamine hydrochloride

Beschreibung

BenchChem offers high-quality N-benzyl-1-cyclohexylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-cyclohexylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-benzyl-1-cyclohexylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZVALKSTZVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586376 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126541-72-8 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Basic Properties of N-benzyl-1-cyclohexylmethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-cyclohexylmethanamine hydrochloride is a secondary amine hydrochloride salt with a molecular structure that presents intriguing possibilities for applications in organic synthesis and drug discovery. Its combination of a flexible cyclohexylmethyl group and an aromatic benzyl group attached to a central nitrogen atom provides a scaffold that can be explored for various biological activities. This guide offers a comprehensive overview of its fundamental chemical and physical properties, plausible synthetic routes, and potential applications, with a focus on providing a strong foundation for researchers in the field.

It is important to note that while this guide aims to be thorough, specific experimental data for N-benzyl-1-cyclohexylmethanamine hydrochloride (CAS No: 126541-72-8) is limited in publicly available literature. Therefore, some properties and protocols are predicted based on established chemical principles and data from structurally analogous compounds.

Chemical Identity and Physicochemical Properties

N-benzyl-1-cyclohexylmethanamine hydrochloride is structurally distinct from its isomer, N-benzylcyclohexanamine hydrochloride. The key difference lies in the presence of a methylene bridge between the cyclohexyl ring and the nitrogen atom in the former.

Table 1: Physicochemical Properties of N-benzyl-1-cyclohexylmethanamine hydrochloride

| Property | Value | Source/Method |

| CAS Number | 126541-72-8 | Crysdot LLC |

| Molecular Formula | C₁₄H₂₂ClN | Crysdot LLC |

| Molecular Weight | 239.78 g/mol | Crysdot LLC |

| IUPAC Name | N-benzyl-1-cyclohexylmethanamine hydrochloride | |

| Synonyms | N-(Cyclohexylmethyl)(phenyl)methanamine hydrochloride | |

| Appearance | Predicted: White to off-white crystalline solid | Based on similar amine hydrochlorides |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Predicted: Soluble in water, methanol, and ethanol; sparingly soluble in acetone; insoluble in non-polar solvents like hexane. | Based on the polar nature of the hydrochloride salt. |

| pKa (of the conjugate acid) | Predicted: ~9.5 - 10.5 | Estimated based on structurally similar secondary amines. |

Basicity and pKa

The basicity of N-benzyl-1-cyclohexylmethanamine arises from the lone pair of electrons on the nitrogen atom. As a secondary amine, it is a moderately strong base. The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid, resulting in the protonation of the nitrogen atom. The pKa of the resulting conjugate acid is predicted to be in the range of 9.5 to 10.5, typical for secondary alkylamines. This pKa value is crucial for understanding its behavior in physiological systems and for the development of analytical methods.

Synthesis and Characterization

Reductive Amination of Cyclohexanecarboxaldehyde with Benzylamine

This is a highly efficient one-pot method for forming secondary amines.[1][2] The reaction proceeds through the initial formation of an imine intermediate from the condensation of cyclohexanecarboxaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be used.[1]

-

Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-1-cyclohexylmethanamine free base. Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-benzyl-1-cyclohexylmethanamine hydrochloride.

N-Alkylation of Cyclohexylmethanamine with Benzyl Chloride

This method involves the direct alkylation of a primary amine, cyclohexylmethanamine, with an alkyl halide, benzyl chloride.[3] A base is required to neutralize the hydrohalic acid formed during the reaction.

Caption: N-Alkylation workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexylmethanamine (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add benzyl chloride (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid byproducts.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate to obtain the crude free base. Purify by column chromatography.

-

Salt Formation: Follow the same procedure as described in the reductive amination protocol to form the hydrochloride salt.

Spectroscopic Characterization (Predicted)

Due to the lack of published spectra for N-benzyl-1-cyclohexylmethanamine hydrochloride, the following are predicted characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H). - Benzylic protons (-CH₂-Ph): Singlet or AB quartet around 3.5-3.8 ppm (2H). - Cyclohexyl methine proton (-CH-CH₂-N): Multiplet around 1.5-1.8 ppm (1H). - Methylene protons adjacent to nitrogen (-CH₂-N): Doublet around 2.4-2.6 ppm (2H). - Cyclohexyl methylene protons: Broad multiplets between 0.8-1.8 ppm (10H). - N-H proton (in free base): Broad singlet, chemical shift dependent on concentration and solvent. In the hydrochloride salt, this proton will be shifted downfield. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 127-140 ppm. - Benzylic carbon: Signal around 54-58 ppm. - Methylene carbon adjacent to nitrogen: Signal around 50-54 ppm. - Cyclohexyl methine carbon: Signal around 38-42 ppm. - Cyclohexyl methylene carbons: Signals in the range of 25-35 ppm. |

| FTIR (cm⁻¹) | - N-H stretch (secondary amine salt): Broad band in the region of 2400-2800 cm⁻¹. - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450-1500 cm⁻¹. - C-N stretch: Peak in the region of 1100-1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) of the free base (C₁₄H₂₁N): m/z = 203. - Base Peak: Likely m/z = 91 (tropylium ion, [C₇H₇]⁺) due to benzylic cleavage. - Other Fragments: Fragments corresponding to the loss of the benzyl group (M-91) and fragmentation of the cyclohexylmethyl group. |

Potential Applications and Biological Activity

While specific biological activities of N-benzyl-1-cyclohexylmethanamine hydrochloride have not been extensively reported, its structural motifs are present in various biologically active molecules.

-

Building Block in Medicinal Chemistry: The secondary amine functionality allows for further derivatization to create a library of compounds for screening against various biological targets. The lipophilic cyclohexyl group and the aromatic benzyl group can contribute to binding with receptors and enzymes. For instance, derivatives of N-substituted cyclohexylamines have been investigated for their potential as anti-inflammatory and analgesic agents.[4]

-

Potential as a CNS Agent: The structural similarity to some psychoactive compounds suggests that it could be investigated for its effects on the central nervous system. However, any such activity is purely speculative without experimental data.

-

Anticancer Research: N-benzylamine derivatives have been explored for their anticancer properties. For example, N-benzyl-N-methyl-dodecan-1-amine, synthesized via reductive amination, has shown anti-cancer effects on human lung cancer cells.[5] This suggests that the N-benzyl moiety can be a key pharmacophore in the design of new anticancer agents.

Toxicology and Safety

Specific toxicological data for N-benzyl-1-cyclohexylmethanamine hydrochloride is not available. However, the toxicology of its parent compounds and related structures can provide an indication of its potential hazards.

-

Benzylamine: Benzylamine is a corrosive and irritating compound to the skin, eyes, and respiratory system. It has a modest oral toxicity in rats.[6]

-

N-benzylamines: Some N-benzylamines, such as N-benzyl-N,N-dimethylamine, are considered acutely hazardous by all routes of exposure.[7]

-

General Amine Hazards: As an amine, it is expected to be a skin and eye irritant. Inhalation of dust or aerosol may cause respiratory irritation.

It is imperative to handle N-benzyl-1-cyclohexylmethanamine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

N-benzyl-1-cyclohexylmethanamine hydrochloride is a compound with potential as a versatile intermediate in organic synthesis and as a scaffold for the development of new therapeutic agents. While there is a notable lack of specific experimental data for this compound, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]

- Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56.

-

Wikipedia. (2023). Benzylamine. Retrieved from [Link]

- MDPI. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

-

ResearchGate. (2018). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. Retrieved from [Link]

-

Crysdot LLC. (n.d.). N-benzyl-1-cyclohexylmethanamine hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Retrieved from [Link]

- PubMed. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524–532.

-

ResearchGate. (2019). The results from reductive amination of cyclohexanone with benzylamine. Retrieved from [Link]

- ResearchGate. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

- MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

- PubMed Central (PMC). (1973). Proceedings: Anti-nociceptive effects in N-substituted cyclohexylmethylbenzamides. British Journal of Pharmacology, 49(1), 158P–159P.

-

ResearchGate. (2019). Reductive amination of cyclohexanone with benzylamine. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 846576-82-7 | N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine. Retrieved from [Link]

- PubMed. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. European Journal of Pharmacology, 841, 19–27.

-

PubChem. (n.d.). N-Benzyl-2-(hydroxymethyl)cyclohexan-1-aminium. Retrieved from [Link]

-

lookchem. (n.d.). Cas 16350-96-2,N-benzylcyclohexanamine hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzyl-1-cyclohexylmethanamine hydrochloride and its Analogue, N-benzylcyclohexylamine hydrochloride

Introduction

In the landscape of fine chemical synthesis and drug development, secondary amines constitute a pivotal class of molecules, serving as versatile intermediates and core structural motifs in a vast array of biologically active compounds. This technical guide provides a comprehensive examination of N-benzyl-1-cyclohexylmethanamine hydrochloride (CAS No. 126541-72-8), a compound of interest for researchers in medicinal chemistry and related fields. Due to the limited publicly available data on this specific molecule, this guide will also offer an in-depth comparative analysis of its close structural analogue, N-benzylcyclohexylamine hydrochloride (CAS No. 16350-96-2). The subtle difference of a single methylene bridge between these two compounds can significantly influence their physicochemical properties, reactivity, and biological activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, characterization, and potential applications of these compounds, navigating the current knowledge gaps with scientifically grounded insights.

Physicochemical Properties and Structural Elucidation

A foundational aspect of chemical research is the precise characterization of a molecule's physical and chemical properties. These parameters are critical for everything from reaction optimization to formulation and toxicological assessment.

N-benzyl-1-cyclohexylmethanamine hydrochloride (C14)

This compound, with the chemical formula C₁₄H₂₂ClN, is the primary subject of this guide.

-

Systematic Name: N-benzyl-1-cyclohexylmethanamine hydrochloride

-

CAS Number: 126541-72-8

-

Molecular Formula: C₁₄H₂₂ClN

-

Molecular Weight: 239.78 g/mol

| Property | Value | Source |

| Purity | Typically available at ≥95% | [1] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents | (Inferred) |

| Storage | Store in a cool, dry, well-ventilated area | (Standard Practice) |

N-benzylcyclohexylamine hydrochloride (C13)

A close structural analogue, this compound provides a valuable reference point for understanding the properties of the C14 variant.

-

Systematic Name: N-benzylcyclohexanamine hydrochloride

-

CAS Number: 16350-96-2[2]

-

Molecular Formula: C₁₃H₂₀ClN[2]

-

Molecular Weight: 225.76 g/mol [2]

| Property | Value | Source |

| Melting Point | 252-253 °C | [3] |

| Physical State | Solid | [4] |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis Methodologies: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[5] This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[5]

Proposed Synthesis of N-benzyl-1-cyclohexylmethanamine (C14 Free Base)

The synthesis of the C14 free base can be logically achieved through the reductive amination of cyclohexanecarboxaldehyde with benzylamine. The subsequent hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Reaction Scheme:

Caption: Proposed synthesis of N-benzyl-1-cyclohexylmethanamine.

Experimental Protocol:

-

Imine Formation: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added benzylamine (1.0 eq). The mixture is stirred at room temperature. The formation of the imine can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove the water byproduct.[6]

-

Reduction: Once imine formation is complete (monitored by TLC or GC-MS), a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used for this purpose as it can be added directly to the reaction mixture.[6] The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be collected by filtration.

Synthesis of N-benzylcyclohexylamine (C13 Free Base)

The synthesis of the C13 analogue follows a similar pathway, utilizing cyclohexanone as the carbonyl starting material.[7]

Reaction Scheme:

Caption: Synthesis of N-benzylcyclohexylamine.

Experimental Protocol:

-

Imine Formation: Cyclohexanone (1.0 eq) and benzylamine (1.0 eq) are dissolved in a solvent such as toluene. The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove water and drive the reaction towards imine formation.[7]

-

Reduction: The resulting imine can be reduced using various methods. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a common and effective method.[8] Alternatively, chemical reducing agents like sodium borohydride can be employed.[9]

-

Work-up and Purification: After the reduction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the residue is worked up, typically with an acid-base extraction, to isolate the free base. Purification is achieved by distillation under reduced pressure or column chromatography.[7]

-

Salt Formation: The hydrochloride salt is prepared as described for the C14 analogue.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound.

General Analytical Workflow

A standard workflow for the characterization of these compounds would involve a combination of spectroscopic and chromatographic techniques.

Caption: A typical analytical workflow for compound characterization.

Expected Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

Benzyl CH₂: A singlet or a pair of doublets (if diastereotopic) around 3.5-4.0 ppm.

-

Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (1.0-2.0 ppm).

-

CH-N Proton (for C13): A multiplet around 2.5-3.0 ppm.

-

CH₂-N Protons (for C14): A doublet around 2.4-2.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. For the hydrochloride salt, this signal will be shifted downfield.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the range of 127-140 ppm.

-

Benzyl CH₂: A signal around 50-55 ppm.

-

Cyclohexyl Carbons: Signals in the range of 25-40 ppm.

-

C-N Carbon: A signal around 55-65 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, this will appear as a very broad band centered around 2400-2800 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the mass of the free base. For N-benzyl-1-cyclohexylmethanamine, the expected [M]⁺ is at m/z 189.3. For N-benzylcyclohexylamine, the expected [M]⁺ is at m/z 203.3. Common fragmentation patterns would involve the loss of the benzyl group or fragmentation of the cyclohexyl ring.

Applications and Areas of Research

The utility of these compounds lies in their potential as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Drug Discovery: As secondary amines, they can serve as precursors to a wide range of nitrogen-containing heterocycles and other scaffolds with potential biological activity. The lipophilic cyclohexyl group and the aromatic benzyl group can be important for receptor binding and pharmacokinetic properties.

-

Forensic Science: N-benzylcyclohexylamine has been identified as a cutting agent in illicit drug samples, specifically with 3,4-MDMA.[2][4][10][11] This makes its analytical reference standard crucial for forensic laboratories.

-

Material Science: Amines are used as curing agents for epoxy resins and as corrosion inhibitors. The specific properties of these compounds could be explored for such applications.

-

Catalysis: Chiral derivatives of these amines could potentially be used as ligands in asymmetric catalysis.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling N-benzyl-1-cyclohexylmethanamine hydrochloride and its analogues.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for N-benzyl-1-cyclohexylmethanamine hydrochloride is not available, it should be handled with care. The free base, N-benzylcyclohexylamine, is classified as harmful if swallowed and causes skin and eye irritation.[12]

Conclusion

N-benzyl-1-cyclohexylmethanamine hydrochloride and its close analogue, N-benzylcyclohexylamine hydrochloride, represent valuable chemical entities for researchers in various scientific disciplines. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, drawing upon established chemical principles and available data for structurally related compounds. While a clear distinction between the two has been maintained, the comparative approach allows for a more robust understanding, particularly in light of the limited information on the C14 compound. As research progresses, a more detailed picture of the unique properties and utilities of N-benzyl-1-cyclohexylmethanamine hydrochloride will undoubtedly emerge, and it is hoped that this guide will serve as a valuable foundational resource for those endeavors.

References

-

Reductive amination of cyclohexanone with benzylamine was investigated at 100 °C under 30 bar hydrogen in toluene with five different gold catalysts. Catalysis Letters, 149(12), 3432-3443. Link

-

PrepChem. (n.d.). Synthesis of N-benzylcyclohexylamine. Retrieved from [Link]

-

Murzin, D. Y., et al. (2019). The results from reductive amination of cyclohexanone with benzylamine over different catalyst at 100 °C under 30 bar hydrogen. ResearchGate. Link

-

Kolobova, E., et al. (2020). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ICP. Link

-

Kolobova, E., et al. (2020). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Sílice (CSIC). Link

-

Li, J., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Link

-

Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Link

-

García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Link

-

Hutchins, R. O., & Hutchins, M. K. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Link

-

Ciriminna, R., et al. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. ResearchGate. Link

-

Allwood, D. M., Browne, D. L., & Ley, S. V. (2012). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 89, 415. Link

- BenchChem. (2025). Technical Support Center: Synthesis of Methylbenzyl(cyclohexylmethyl)amine. Retrieved from [https://www.benchchem.com/troubleshooting/synthesis-of-methylbenzyl-cyclohexylmethyl-amine]

-

García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. ResearchGate. Link

-

Mondal, S., et al. (n.d.). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol - Supporting Information. Link

-

Oakwood Chemical. (n.d.). N-Benzyl-1-cyclohexylmethanamine hydrochloride, 95% Purity, C14H22ClN, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [chemicalbook.com]

- 3. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides | Publicación [silice.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-1-cyclohexylmethanamine hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-1-cyclohexylmethanamine hydrochloride

Abstract

N-benzyl-1-cyclohexylmethanamine hydrochloride is a synthetic compound with a chemical structure suggestive of potential neuropharmacological activity. Its core moieties, a cyclohexyl ring and a benzyl group attached to a central nitrogen atom, are present in various biologically active molecules. This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. We provide a detailed experimental roadmap, from broad initial screening to specific target validation and cellular engagement, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established pharmacological principles and are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction and Structural Rationale

N-benzyl-1-cyclohexylmethanamine hydrochloride (CAS: 126541-72-8; Formula: C₁₄H₂₂ClN) is a molecule of interest due to its structural similarities to known neuroactive compounds.[1] The presence of a benzylamine core and a cyclohexyl group suggests potential interactions with biological targets within the central nervous system. For instance, derivatives of benzylamine are known to interact with monoamine oxidases (MAO), while the arylcyclohexylamine scaffold is characteristic of certain psychoactive substances.[2][3] Furthermore, the broader class of dibenzylamine derivatives has been investigated for neuropharmacological potential, including the inhibition of acetylcholinesterase (AChE).

Given the absence of specific mechanistic data for N-benzyl-1-cyclohexylmethanamine hydrochloride, a logical and systematic investigation is warranted. This guide outlines a multi-phased approach to de-orphanize this compound, proposing plausible biological targets and detailing the experimental protocols necessary to test these hypotheses.

Hypothesized Mechanisms of Action

Based on its chemical structure, we propose three primary, plausible mechanisms of action for investigation:

-

Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in neurotransmitter metabolism, such as Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO).[4][5]

-

G-Protein Coupled Receptor (GPCR) Modulation: The molecule could function as a ligand (agonist, antagonist, or allosteric modulator) for GPCRs, particularly those involved in monoaminergic or cholinergic signaling.[6][7]

-

Neurotransmitter Transporter Interference: It may inhibit the reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine by binding to their respective transporters (SERT, DAT, NET).[8]

The following sections detail a comprehensive experimental strategy to explore these hypotheses.

A Phased Experimental Strategy for Mechanism of Action Elucidation

This strategy is designed to progress from broad, unbiased screening to highly specific target validation and characterization.

Phase 1: Broad Target Screening

The initial step is to perform a broad pharmacological screen to identify potential biological targets from a wide range of protein classes.[9] This provides an unbiased view of the compound's activity profile.

Experimental Protocol: High-Throughput Pharmacological Profiling

-

Compound Preparation: Prepare a stock solution of N-benzyl-1-cyclohexylmethanamine hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Screening Panel: Submit the compound to a commercial or in-house broad pharmacological screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide array of receptors, ion channels, transporters, and enzymes.

-

Assay Execution: The screening is typically performed at a single high concentration (e.g., 10 µM) using radioligand binding assays for receptors and transporters, and functional assays for enzymes.[9]

-

Data Analysis: Identify any "hits" where the compound exhibits significant activity (e.g., >50% inhibition of binding or enzyme activity).

Phase 2: Target Validation and Mechanistic Characterization

Once potential targets are identified in Phase 1, the next step is to validate these interactions and characterize the nature of the molecular mechanism.

If the initial screen suggests interaction with AChE or MAO, detailed enzymatic assays are required.[10]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [11][12]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Recombinant human AChE in assay buffer.

-

Substrate: Acetylthiocholine iodide (ATCI) solution.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Test Compound: Serial dilutions of N-benzyl-1-cyclohexylmethanamine hydrochloride.

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add assay buffer, AChE solution, and varying concentrations of the test compound or vehicle (control).

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding DTNB and ATCI.

-

Measure the absorbance at 412 nm kinetically over 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min).

-

Determine the percentage of inhibition for each compound concentration.

-

Plot percent inhibition versus log[inhibitor] to calculate the IC₅₀ value.

-

Protocol: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric) [5][13]

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Enzyme: Recombinant human MAO-A or MAO-B.

-

Substrate: p-Tyramine (for both) or Benzylamine (MAO-B specific).

-

Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).

-

Test Compound: Serial dilutions of N-benzyl-1-cyclohexylmethanamine hydrochloride.

-

-

Assay Procedure (96-well plate):

-

Add assay buffer, MAO-A or MAO-B enzyme, and test compound to wells.

-

Pre-incubate for 10 minutes at 37°C.

-

Add the HRP and fluorogenic probe solution.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase.

-

Determine the percentage of inhibition and calculate the IC₅₀ value for each isoform.

-

If a GPCR is identified as a potential target, radioligand binding assays are essential to determine the compound's affinity (Ki).[14][15]

Protocol: Competitive Radioligand Binding Assay [16]

-

Reagent Preparation:

-

Binding Buffer: Specific to the receptor of interest.

-

Receptor Source: Membranes from cells stably expressing the target receptor.

-

Radioligand: A known high-affinity radiolabeled ligand for the target receptor (e.g., ³H-ligand).

-

Test Compound: Serial dilutions of N-benzyl-1-cyclohexylmethanamine hydrochloride.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Following binding confirmation, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[6][17]

Protocol: GPCR Functional Assay (cAMP Measurement for Gs/Gi-coupled receptors) [18]

-

Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of N-benzyl-1-cyclohexylmethanamine hydrochloride, then stimulate with a known agonist at its EC₅₀ concentration.

-

Agonist Mode: Incubate the cells with varying concentrations of the test compound alone.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC₅₀.

-

Agonist Mode: Plot the cAMP response against the log concentration to determine the EC₅₀ and maximal efficacy (Emax).

-

To test the hypothesis of transporter inhibition, a direct measure of neurotransmitter uptake is required.[19]

Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay [8][20]

-

Cell Culture: Use cell lines stably expressing the human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporter.

-

Assay Procedure (96- or 384-well plate):

-

Plate cells and allow them to form a confluent monolayer.

-

Incubate the cells with varying concentrations of N-benzyl-1-cyclohexylmethanamine hydrochloride for a short period (e.g., 10-20 minutes) at 37°C.

-

Add a fluorescent substrate that is a mimetic for the neurotransmitter.

-

Measure the increase in intracellular fluorescence over time using a fluorescence microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of substrate uptake.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value for each transporter.

-

Phase 3: Cellular Target Engagement

Confirming that the compound binds to its intended target within a live cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22]

Protocol: Cellular Thermal Shift Assay (CETSA) [23][24]

-

Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of N-benzyl-1-cyclohexylmethanamine hydrochloride.

-

Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method (e.g., ELISA).

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear interpretation.

Table 1: Hypothetical Pharmacological Profile of N-benzyl-1-cyclohexylmethanamine hydrochloride

| Assay Type | Target | Parameter | Value |

| Enzyme Inhibition | Human AChE | IC₅₀ | > 50 µM |

| Human MAO-A | IC₅₀ | 1.2 µM | |

| Human MAO-B | IC₅₀ | 8.5 µM | |

| Receptor Binding | Human 5-HT₂ₐ | Ki | 250 nM |

| Human D₂ | Ki | > 10 µM | |

| Functional Assay | Human 5-HT₂ₐ | IC₅₀ (Antagonist) | 400 nM |

| Transporter Uptake | Human SERT | IC₅₀ | 780 nM |

| Human DAT | IC₅₀ | > 20 µM | |

| Human NET | IC₅₀ | 2.1 µM |

In this hypothetical example, the data would suggest that N-benzyl-1-cyclohexylmethanamine hydrochloride is a moderately potent inhibitor of MAO-A, a 5-HT₂ₐ receptor antagonist, and an inhibitor of the serotonin and norepinephrine transporters.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the experimental logic and potential signaling pathways.

Caption: A logical workflow for elucidating the mechanism of action.

Caption: Hypothetical interactions with a serotonergic synapse.

Conclusion

References

-

Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity". Eurofins Scientific. [Link]

-

Zhang, R., & Xie, X. (2012). "Recent progress in assays for GPCR drug discovery". Acta Pharmacologica Sinica. [Link]

-

Chen, X., et al. (2020). "Acetylcholinesterase Inhibition Assays for High-Throughput Screening". PubMed Central. [Link]

-

Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science. [Link]

-

Creative Biolabs. "Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services". Creative Biolabs. [Link]

-

Bio-protocol. "3.10. Acetylcholinesterase Inhibition Assay". Bio-protocol. [Link]

-

Auld, D. S., et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay". European Biophysics Journal. [Link]

-

Schihada, H., et al. (2024). "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors". MDPI. [Link]

-

Mathew, B., et al. (2024). "Enzyme Inhibition Assays for Monoamine Oxidase". PubMed. [Link]

-

IT Medical Team. "Pharmacological screening: The drug discovery". IT Medical Team. [Link]

-

Frontiers. "Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors". Frontiers Media S.A. [Link]

-

Oakwood Chemical. "N-Benzyl-1-cyclohexylmethanamine hydrochloride, 95% Purity, C14H22ClN, 1 gram". Oakwood Chemical. [Link]

-

Almqvist, H., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Methods in Molecular Biology. [Link]

-

Evotec. "Monoamine Oxidase (MAO) Inhibition Assay". Evotec. [Link]

-

Molecular Devices. "A Fluorescence-Based Neurotransmitter Transporter Uptake Assay". Molecular Devices. [Link]

-

ACS Publications. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement". ACS Chemical Biology. [Link]

-

Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit". Molecular Devices. [Link]

-

Bio-Techne. "Monoamine Oxidase Assay Kit". Bio-Techne. [Link]

-

Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit - Protocol". Molecular Devices. [Link]

-

MedicalExpo. "Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices". MedicalExpo. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies". Annual Review of Pharmacology and Toxicology. [Link]

-

ResearchGate. "In vitro receptor binding assays: General methods and considerations". ResearchGate. [Link]

-

JoVE. "An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions". Journal of Visualized Experiments. [Link]

-

Sittampalam, G. S., et al. (2012). "Receptor Binding Assays for HTS and Drug Discovery". Assay Guidance Manual. [Link]

-

Molecular Devices. "Data of Neurotransmitter Transporter Uptake Assay Kit". Molecular Devices. [Link]

-

MDPI. "High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases". MDPI. [Link]

-

European Pharmaceutical Review. "A powerful tool for drug discovery". European Pharmaceutical Review. [Link]

-

PubMed Central. "Current Screening Methodologies in Drug Discovery for Selected Human Diseases". National Center for Biotechnology Information. [Link]

-

News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)". News-Medical.Net. [Link]

-

PubMed Central. "Principles of early drug discovery". National Center for Biotechnology Information. [Link]

-

ResearchGate. "Can someone provide me with protocols for enzyme inhibition assay and their kinetics?". ResearchGate. [Link]

-

PubChem. "Benzenemethanamine, N-cyclohexyl-". National Center for Biotechnology Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. evotec.com [evotec.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. moleculardevices.com [moleculardevices.com]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 18. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 19. moleculardevices.com [moleculardevices.com]

- 20. moleculardevices.com [moleculardevices.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. annualreviews.org [annualreviews.org]

N-benzyl-1-cyclohexylmethanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-cyclohexylmethanamine hydrochloride

Abstract

N-benzyl-1-cyclohexylmethanamine hydrochloride is a secondary amine salt characterized by the presence of a benzyl group and a cyclohexylmethyl group attached to a nitrogen atom. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core physical and chemical properties. The document delineates the compound's structural identification, physical characteristics, chemical reactivity, and stability. Furthermore, it provides expert-driven, step-by-step protocols for its synthesis via reductive amination and its subsequent characterization using modern spectroscopic techniques. This whitepaper is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a self-validating and authoritative resource grounded in established chemical principles.

Nomenclature and Structural Identification

Accurate identification is paramount in scientific research. N-benzyl-1-cyclohexylmethanamine hydrochloride is identified by a unique combination of nomenclature and registry numbers that distinguish it from structurally similar compounds.

-

IUPAC Name: N-benzyl-1-cyclohexylmethanamine hydrochloride

-

Synonyms: N-(Cyclohexylmethyl)(phenyl)-methanaminehydrochloride[1]

-

CAS Number: 126541-72-8[1]

-

Molecular Weight: 239.78 g/mol [1]

The structure consists of a cyclohexyl ring linked to a nitrogen atom via a methylene bridge, with a benzyl group also attached to the nitrogen. The hydrochloride salt form enhances its stability and modifies its solubility profile.

Caption: 2D Structure of N-benzyl-1-cyclohexylmethanamine hydrochloride.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data, summarized in Table 1, is compiled from various chemical suppliers and databases.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid (Typical) | Inferred from salt form |

| Molecular Weight | 239.78 g/mol | [1] |

| Molecular Formula | C₁₄H₂₂ClN | [1] |

| Melting Point | Data not available. The structurally related N-Benzylcyclohexylamine hydrochloride (CAS 16350-96-2) melts at 252-253 °C.[3] | N/A |

| Solubility | Data not available. By analogy to similar amine hydrochlorides like N-Benzylcyclohexylamine hydrochloride, it is expected to be soluble in polar solvents such as methanol, acetonitrile, and chloroform.[4] | N/A |

| Purity | Commercially available in purities of 95% to 97%.[1] | [1] |

Chemical Properties and Reactivity

Structural Insights

N-benzyl-1-cyclohexylmethanamine hydrochloride is a secondary amine salt. The protonated nitrogen atom makes the compound more stable and water-soluble than its free base form. The molecule's reactivity is dictated by the interplay of its three primary components:

-

Cyclohexylmethyl Group: A bulky, non-polar aliphatic group that influences steric hindrance and lipophilicity.

-

Benzyl Group: The phenyl ring provides a site for potential aromatic substitution reactions, although the benzylic C-N bond can be cleaved under certain conditions (e.g., hydrogenolysis).

-

Ammonium Center: As a hydrochloride salt, the nitrogen lone pair is protonated. To engage in nucleophilic reactions typical of an amine, deprotonation with a suitable base is required to liberate the free base, N-benzyl-1-cyclohexylmethanamine.

Stability and Storage

Like most amine hydrochlorides, this compound is expected to be a relatively stable, crystalline solid under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Reactivity Profile

The free base form, obtained by neutralization, is a secondary amine and will exhibit typical reactivity:

-

Nucleophilicity: The nitrogen lone pair can act as a nucleophile in reactions with electrophiles, such as alkyl halides or acyl chlorides.

-

Basicity: It can act as a base to abstract protons.

-

N-Alkylation/Acylation: The free base can be further alkylated or acylated to form tertiary amines or amides, respectively.

-

Hydrogenolysis: The N-benzyl group can be cleaved using catalytic hydrogenation (e.g., H₂/Pd-C), which is a common strategy in medicinal chemistry for deprotection, yielding cyclohexylmethanamine.[5]

Methodologies: Synthesis and Characterization

Trustworthy research relies on well-defined protocols. The following sections detail the synthesis and analytical validation of the title compound.

Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. This approach avoids the over-alkylation often encountered in direct alkylation methods.

Caption: Workflow for Synthesis by Reductive Amination.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or methanol (1.0 M) at 0 °C, add benzylamine (1.0 eq.).[5][6]

-

Imine Formation: Stir the reaction mixture at this temperature for 15-20 minutes to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5-2.0 eq.) portion-wise to the mixture.[6] This reducing agent is mild and selective for imines in the presence of the starting aldehyde.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

-

Purification of Free Base: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil (the free base) by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-1-cyclohexylmethanamine hydrochloride.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Caption: Workflow for Analytical Characterization.

Expected Spectroscopic Data:

While specific published spectra for this exact compound are scarce, its features can be reliably predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

δ 9.0-10.0 ppm (broad singlet, 2H): Protons on the positively charged nitrogen (N⁺H₂). The integration corresponds to two protons due to the secondary amine salt structure.

-

δ 7.3-7.6 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

δ ~4.1 ppm (singlet or triplet, 2H): Benzylic protons (Ar-CH₂ -N).

-

δ ~2.9 ppm (doublet, 2H): Methylene bridge protons (Cyclohexyl-CH₂ -N).

-

δ 0.9-2.0 ppm (complex multiplets, 11H): Protons of the cyclohexyl ring.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

δ 128-135 ppm: Aromatic carbons of the benzyl group.

-

δ ~55 ppm: Benzylic carbon (Ar-C H₂-N).

-

δ ~50 ppm: Methylene bridge carbon (Cyclohexyl-C H₂-N).

-

δ 25-40 ppm: Carbons of the cyclohexyl ring.

-

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks (cm⁻¹):

-

~2400-2800 cm⁻¹ (broad): N-H stretching vibrations characteristic of an ammonium salt.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the cyclohexyl and methylene groups.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

-

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is suitable for analyzing the salt. Analysis of the free base would typically be done via GC-MS.

-

Expected Ion: The mass spectrum would show the molecular ion of the free base (C₁₄H₂₁N).

-

m/z (free base): 203.17 [M]⁺.

-

Key Fragments: A prominent peak at m/z 91 (tropylium ion) corresponding to the benzyl fragment, and cleavage at the C-N bonds.

-

Applications and Relevance

N-benzyl-1-cyclohexylmethanamine hydrochloride is primarily utilized in a research and development context.[1][9] Its intended use is for laboratory purposes as a chemical intermediate or building block.[9] The combination of a bulky aliphatic group and an aromatic group makes it a potentially interesting scaffold for synthesizing more complex molecules in areas such as:

-

Medicinal chemistry for the development of novel therapeutic agents.

-

Materials science as a precursor for specialized polymers or functional materials.

-

Agrochemical research.

It is explicitly not intended for direct medical, consumer, or veterinary use.[1][9]

Conclusion

This technical guide provides a detailed and authoritative overview of N-benzyl-1-cyclohexylmethanamine hydrochloride (CAS: 126541-72-8). By consolidating its known physical properties, predictable chemical behavior, and detailed experimental protocols, this document serves as a foundational resource for scientists. The emphasis on the rationale behind synthetic and analytical methods ensures that researchers can apply this knowledge with a high degree of confidence and scientific integrity.

References

- N-Benzyl-1-cyclohexylmethanamine hydrochloride, 95% Purity, C14H22ClN, 1 gram. (n.d.). MilliporeSigma.

- N-Benzylcyclohexylamine (hydrochloride) (CAS 16350-96-2). (n.d.). Cayman Chemical.

- Benzenemethanamine, N-cyclohexyl-, hydrochloride | C13H20ClN | CID 204462. (n.d.). PubChem.

- N-benzyl-1-cyclohexylmethanamine hydrochloride | CAS# 126541-72-8. (n.d.). Hit2Lead.

- N-Benzyl-1-cyclohexylmethanamine hydrochloride. (n.d.). Crysdot LLC.

- Cas 16350-96-2, N-benzylcyclohexanamine hydrochloride (1:1). (n.d.). Lookchem.

- General Procedure A: Reductive amination. (n.d.). The Royal Society of Chemistry.

- N-benzyl-1-cyclohexylmethanamine hydrochloride | 126541-72-8. (n.d.). Sigma-Aldrich.

- CAS 846576-82-7 | N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine. (n.d.). Hoffman Fine Chemicals.

- N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride. (n.d.). Benchchem.

- Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide. (2025). BenchChem.

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023).

- Benzylamine. (n.d.). Wikipedia.

- 1-cyclohexylmethanamine. (2024). ChemBK.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. You are being redirected... [hit2lead.com]

- 3. lookchem.com [lookchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

N-benzyl-1-cyclohexylmethanamine hydrochloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of N-benzyl-1-cyclohexylmethanamine hydrochloride

Introduction: A Proactive Approach to Safety with Novel Research Chemicals

In the landscape of drug discovery and scientific research, novel compounds like N-benzyl-1-cyclohexylmethanamine hydrochloride (CAS No: 16350-96-2) represent both opportunity and a responsibility for rigorous safety evaluation. This technical guide addresses the critical need for a comprehensive safety profile for a compound where extensive, officially mandated Safety Data Sheet (SDS) information is not yet widely available. As an analytical reference standard and a known adulterant in illicit substances, understanding its potential hazards is paramount for researchers, analytical chemists, and forensic scientists.[1][2]

This document moves beyond a standard SDS template. It synthesizes the most reliable data from available sources for the hydrochloride salt and its free base, N-benzylcyclohexanamine, while also drawing logical, experience-based inferences from structurally related amines. Our core directive is to empower laboratory professionals with a deep, causal understanding of the potential risks and to provide self-validating protocols for safe handling, ensuring that scientific advancement and personal safety are mutually reinforcing. Every recommendation is grounded in authoritative data and the fundamental principles of chemical hygiene.

Section 1: Chemical Identification and Profile

Precise identification is the foundation of chemical safety. N-benzyl-1-cyclohexylmethanamine hydrochloride is a secondary amine, categorized as an arylcyclohexylamine.[1] Its identity is established by the following key identifiers and properties.

Table 1: Chemical Identification of N-benzyl-1-cyclohexylmethanamine hydrochloride

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | N-benzylcyclohexanamine hydrochloride | [3][4] |

| Synonyms | N-Benzylcyclohexylamine HCl, NBCA, Benzylcyclohexylamine hydrochloride | [1][4] |

| CAS Number | 16350-96-2 | [1][3] |

| Molecular Formula | C₁₃H₁₉N • HCl | [1][2] |

| Molecular Weight | 225.76 g/mol | [4] |

| Chemical Structure | C1CCC(CC1)NCC2=CC=CC=C2.Cl |[4] |

Section 2: Hazard Synthesis and Risk Assessment

A complete, supplier-issued SDS for N-benzyl-1-cyclohexylmethanamine hydrochloride with comprehensive GHS classifications is not consistently available. However, aggregated GHS information provided by notifications to the ECHA C&L Inventory for the free base (N-benzylcyclohexanamine, CAS 4383-25-9) offers the most authoritative hazard data currently available.[5] This data, combined with cautionary statements from suppliers, forms the basis of our risk assessment.[2]

Table 2: GHS Hazard Classification (Based on the Free Base, N-benzylcyclohexanamine)

| Hazard Class | Hazard Statement | GHS Code | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [5] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[5] |

This classification necessitates treating the compound as hazardous. A leading supplier explicitly warns: "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing."[2] This statement underscores the principle of precaution that must be adopted.

Risk Assessment Workflow

Before any handling of this substance, a thorough, documented risk assessment is mandatory. The following workflow illustrates the logical progression from hazard identification to the implementation of robust control measures, a self-validating system to ensure laboratory safety.

Caption: Risk assessment workflow for N-benzyl-1-cyclohexylmethanamine HCl.

Section 3: Physical, Chemical, and Stability Profile

Understanding the physical state and stability of a compound is crucial for its proper storage and handling. The available data is summarized below.

Table 3: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Neat solid | [1][2] |

| Melting Point | 252-253 °C | [3] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol | [1] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [2] |

| Incompatible Materials | Based on similar amine hydrochlorides, avoid strong oxidizing agents and strong bases. | [6][7] |

| Hazardous Decomposition | Upon combustion, may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). |[6][8] |

Section 4: Protocols for Safe Handling, Storage, and Personal Protection

Given the identified hazards (irritant, harmful if swallowed), a multi-layered approach to safety is required, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

All work, especially the handling of the solid powder (e.g., weighing, preparing solutions), must be conducted in a certified chemical fume hood to mitigate the risk of inhalation (H335).[6] The workspace should be equipped with an accessible eyewash station and safety shower.[6][7]

Administrative Controls

Access to the compound should be restricted to trained personnel. Designate a specific area for its storage and use. All containers must be clearly labeled with the chemical name and associated GHS hazard pictograms.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the potential routes of exposure and the specified hazards.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

|---|---|---|

| Hand | Nitrile or neoprene gloves. | Protects against skin contact and irritation (H315). |

| Eye/Face | ANSI Z87.1-compliant safety goggles AND a face shield. | Goggles provide a seal against dust. A face shield is mandatory to protect against splashes and provides an extra layer of protection due to the risk of serious eye irritation (H319). |

| Body | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required for operations with high dust potential outside of a fume hood, based on a site-specific risk assessment. | Protects against inhalation of airborne particles, addressing the H335 hazard. |

Storage Protocol

-

Temperature: Store containers at -20°C for long-term stability.[2]

-

Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[6] Amine hydrochlorides can be hygroscopic.

-

Segregation: Store away from incompatible materials, particularly strong bases which could liberate the free amine.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following protocols are based on standard best practices for chemicals with similar hazard profiles.

First-Aid Decision Pathway

Caption: First-aid decision pathway for exposure incidents.

Detailed First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container label or this guide.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE (respirator, goggles, face shield, gloves, lab coat).

-

Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Do not use water to clean up as it may dissolve and spread the material.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, following all flammable liquid precautions) and then with soap and water.

-

Dispose: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste through a licensed contractor.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][9] A water spray can be used to cool fire-exposed containers.[11]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, which could scatter the material.[11]

-

Specific Hazards: Thermal decomposition can release hazardous gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[6][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

Section 6: Toxicological and Ecological Profile (Data Gap Analysis)

A critical aspect of trustworthiness is acknowledging what is not known.

-

Toxicology: No quantitative toxicological data (e.g., LD50, LC50) for N-benzyl-1-cyclohexylmethanamine hydrochloride is available in the reviewed public literature. The hazard assessment is based on the qualitative GHS classifications of the free base, which indicate it is harmful if swallowed and causes skin, eye, and respiratory irritation.[5] The toxicological properties have not been fully investigated.[6]

-

Ecology: No data is available regarding the ecotoxicity of this compound. It should not be allowed to enter drains or the environment.[11] Proper disposal is essential to prevent environmental contamination.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Containment: Collect waste material in a clearly labeled, sealed, and appropriate container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Do not dispose of it via standard laboratory drains or trash. All local, state, and federal regulations for hazardous waste disposal must be followed.

References

-

PubChem. Benzenemethanamine, N-cyclohexyl- (CID 204463). [Link]

-

LookChem. Cas 16350-96-2, N-benzylcyclohexanamine hydrochloride (1:1). [Link]

-

PubChem. Benzenemethanamine, N-cyclohexyl-, hydrochloride (CID 204462). [Link]

-

Oakwood Chemical. N-Benzyl-1-cyclohexylmethanamine hydrochloride, 95%. [Link]

-

PubChem. N-Cyclohexylbenzamide (CID 15657). [Link]

-

Thames River Chemical Corp. Safety Data Sheet: Thamesfor 91-6. [Link]

-

PubChem. Cyclohexylamine (CID 7965). [Link]

-

PubChem. N-Methylcyclohexylamine (CID 7514). [Link]

-

Hoffman Fine Chemicals. N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Benzenemethanamine, N-cyclohexyl-, hydrochloride | C13H20ClN | CID 204462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. trc-corp.com [trc-corp.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of N-benzyl-1-cyclohexylmethanamine Hydrochloride in Organic Solvents

Introduction

N-benzyl-1-cyclohexylmethanamine hydrochloride is an organic salt with the chemical formula C₁₄H₂₁N·HCl. The molecule consists of a cyclohexylmethyl group and a benzyl group attached to a central nitrogen atom, which is protonated to form the hydrochloride salt. This compound and its analogues are of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization.

This guide provides a comprehensive overview of the solubility of N-benzyl-1-cyclohexylmethanamine hydrochloride. It delves into the theoretical principles governing its dissolution, presents available solubility data, outlines a robust experimental protocol for solubility determination, and discusses practical considerations for researchers and drug development professionals.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For an ionic compound like N-benzyl-1-cyclohexylmethanamine hydrochloride, the process of dissolution involves overcoming the lattice energy of the solid crystal and the solvation of the resulting ions by the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[1]

Key Factors Influencing Solubility:

-

Solvent Polarity: The polarity of the solvent is a critical determinant. Polar solvents, particularly those capable of hydrogen bonding, are generally better at solvating the charged ammonium cation and the chloride anion.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve the hydrochloride salt. The N-H proton of the ammonium cation can act as a hydrogen bond donor.

-

Lattice Energy: This is the energy required to separate the ions in the solid crystal lattice.[2] Compounds with high lattice energies are typically less soluble.[2]

-

Temperature: For many ionic compounds, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy.[2][3]

-

Molecular Structure: The presence of both a nonpolar cyclohexyl and benzyl group in N-benzyl-1-cyclohexylmethanamine hydrochloride contributes to its solubility in less polar organic solvents, while the ionic nature of the hydrochloride group favors solubility in more polar solvents.[4]

Solubility Profile of N-benzyl-1-cyclohexylmethanamine Hydrochloride

Quantitative solubility data for N-benzyl-1-cyclohexylmethanamine hydrochloride in a wide range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and data from chemical suppliers, a qualitative solubility profile can be established.

| Solvent Class | Representative Solvent | Observed Solubility | Rationale |

| Polar Protic | Methanol | Soluble[5] | The hydroxyl group can effectively solvate both the cation and the anion through hydrogen bonding. |

| Polar Aprotic | Acetonitrile | Soluble[5] | The polar nature of the nitrile group can interact favorably with the ionic components of the salt. |

| Halogenated | Chloroform | Soluble[5] | Chloroform is a moderately polar solvent that can effectively solvate the organic portions of the molecule. |